molecular formula C17H18N2O4S B5780047 methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate CAS No. 6482-31-1

methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate

Cat. No. B5780047
CAS RN: 6482-31-1
M. Wt: 346.4 g/mol
InChI Key: FWRQMFATSMIGFP-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of benzoic acid and has a unique structure that makes it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Careful handling and testing are required to ensure the safety of researchers and test subjects.

Future Directions

There are several future directions for research involving methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate. One area of interest is in the development of new cancer treatments that utilize this compound. Researchers are also exploring the potential of this compound in other areas of medicine, such as neurodegenerative diseases and inflammation. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential in various research applications.

Synthesis Methods

The synthesis of methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate involves the reaction between 2-amino-4,5-dimethoxybenzoic acid and carbon disulfide. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-(phenylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-14-9-12(16(20)23-3)13(10-15(14)22-2)19-17(24)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRQMFATSMIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983415
Record name N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate

CAS RN

6482-31-1
Record name N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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